4-Cyclopropoxy-5-fluoronicotinamide
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Overview
Description
4-Cyclopropoxy-5-fluoronicotinamide is a chemical compound with the molecular formula C9H9FN2O2 and a molecular weight of 196.18 g/mol It is a derivative of nicotinamide, featuring a cyclopropoxy group at the 4-position and a fluorine atom at the 5-position of the pyridine ring
Preparation Methods
The synthesis of 4-Cyclopropoxy-5-fluoronicotinamide involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 5-fluoronicotinic acid: This can be achieved through the fluorination of nicotinic acid.
Conversion to 5-fluoronicotinamide: The 5-fluoronicotinic acid is then converted to 5-fluoronicotinamide using appropriate reagents and conditions.
Introduction of the cyclopropoxy group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
4-Cyclopropoxy-5-fluoronicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-5-fluoronicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of histone deacetylase 6 (HDAC6), which is a target for treating various diseases, including heart diseases and cancer.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It may be used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-fluoronicotinamide involves its interaction with specific molecular targets, such as HDAC6. By inhibiting HDAC6, the compound can modulate gene expression and protein function, leading to therapeutic effects in diseases like cancer and heart disease . The pathways involved include the regulation of acetylation and deacetylation of histones and other proteins.
Comparison with Similar Compounds
4-Cyclopropoxy-5-fluoronicotinamide can be compared with other similar compounds, such as:
5-Fluoronicotinamide: Lacks the cyclopropoxy group but shares the fluorine substitution at the 5-position.
4-Cyclopropoxy-5-fluoro-N,N-dimethylnicotinamide: Similar structure but with additional dimethyl groups at the amide nitrogen.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9FN2O2 |
---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C9H9FN2O2/c10-7-4-12-3-6(9(11)13)8(7)14-5-1-2-5/h3-5H,1-2H2,(H2,11,13) |
InChI Key |
BADCDKSCORXFKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2C(=O)N)F |
Origin of Product |
United States |
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